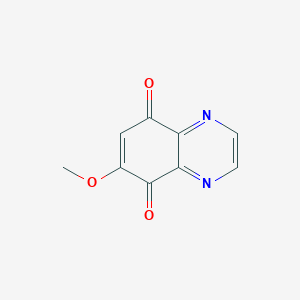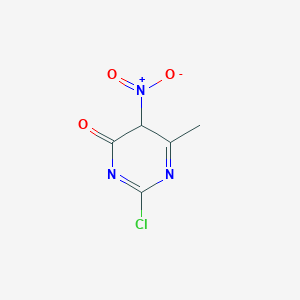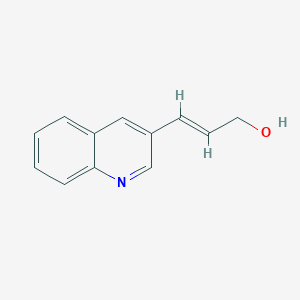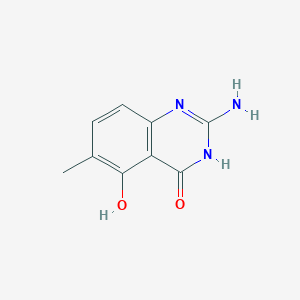
3-Formyl-1-methyl-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-1-methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Formyl-1-methyl-1H-indole-6-carbonitrile typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under specific conditions. One common method includes the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Formyl-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Formyl-1-methyl-1H-indole-6-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Formyl-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This mechanism is crucial for its biological activities, including its anticancer and antiviral effects.
Comparaison Avec Des Composés Similaires
3-Formyl-1-methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
3-Formyl-1H-indole-5-carbonitrile: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-Methylindole-3-carboxaldehyde: Another indole derivative used in the synthesis of various compounds with different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3-formyl-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6-7H,1H3 |
Clé InChI |
TZMIGQODCZQSBG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=C(C=C2)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)
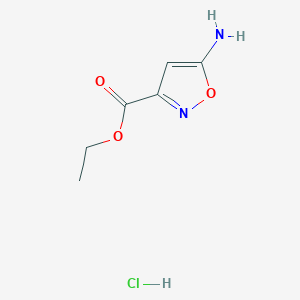
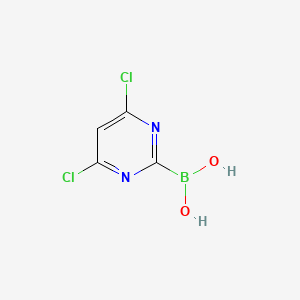
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)

